2-(1,3-Diphenyl-2-propylamino)-2-oxazoline
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Overview
Description
2-(1,3-Diphenyl-2-propylamino)-2-oxazoline is a chemical compound known for its unique structure and potential applications in various fields. It consists of an oxazoline ring substituted with a 1,3-diphenyl-2-propylamino group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenyl-2-propylamino)-2-oxazoline typically involves the reaction of 2-amino-2-oxazoline with 1,3-diphenyl-2-propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenyl-2-propylamino)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazoline ring or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Oxazoline oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
2-(1,3-Diphenyl-2-propylamino)-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-2-propylamino)-2-oxazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Diphenyl-2-propylamino)-2-thiazoline
- 2-(1,3-Diphenyl-2-propylamino)-2-imidazoline
- 2-(1,3-Diphenyl-2-propylamino)-2-pyrrolidine
Uniqueness
2-(1,3-Diphenyl-2-propylamino)-2-oxazoline is unique due to its specific oxazoline ring structure and the presence of the 1,3-diphenyl-2-propylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
102586-25-4 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C18H20N2O/c1-3-7-15(8-4-1)13-17(20-18-19-11-12-21-18)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,20) |
InChI Key |
MJSMUYLVCJSNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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